N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(4-propoxyphenyl)ethanediamide
N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(4-propoxyphenyl)ethanediamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0895621
InChI:
InChI=1S/C19H20N2O5/c1-2-9-24-15-6-4-14(5-7-15)21-19(23)18(22)20-11-13-3-8-16-17(10-13)26-12-25-16/h3-8,10H,2,9,11-12H2,1H3,(H,20,22)(H,21,23)
SMILES:
CCCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3
Molecular Formula:
C19H20N2O5
Molecular Weight:
356.4 g/mol
N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(4-propoxyphenyl)ethanediamide
CAS No.:
Cat. No.: VC0895621
Molecular Formula: C19H20N2O5
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20N2O5 |
|---|---|
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-N//'-(4-propoxyphenyl)oxamide |
| Standard InChI | InChI=1S/C19H20N2O5/c1-2-9-24-15-6-4-14(5-7-15)21-19(23)18(22)20-11-13-3-8-16-17(10-13)26-12-25-16/h3-8,10H,2,9,11-12H2,1H3,(H,20,22)(H,21,23) |
| Standard InChI Key | SSPNSNXDJPWGBO-UHFFFAOYSA-N |
| SMILES | CCCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3 |
| Canonical SMILES | CCCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3 |
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